![molecular formula C26H31N5O3S B2383382 2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1031954-52-5](/img/structure/B2383382.png)
2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a piperidine ring, a thiazole ring, a thiophene ring, and a tetrahydroisoquinoline ring. Piperidine is a common motif in many pharmaceuticals and natural products, and it often contributes to the biological activity of the compound . Thiazole is a heterocyclic compound that is also found in many drugs and it can have various biological activities. Thiophene is a five-membered aromatic ring with one sulfur atom. Tetrahydroisoquinoline is a type of isoquinoline with a saturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms could potentially allow for hydrogen bonding or other types of interactions .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of various functional groups means it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar functional groups could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Aromatic sulfonamides containing a condensed piperidine moiety, similar in structure to the compound , have shown potential as oxidative stress-inducing anticancer agents. A study highlighted a library of piperidine ring-fused aromatic sulfonamides, which induced oxidative stress and glutathione depletion in various cancer cell lines, including HT168 melanoma and K562 leukemia cells. Compounds within this study demonstrated cytotoxic effects at micromolar concentrations, exhibiting significant activity against leukemia, melanoma, glioblastoma, liver, breast, and lung cancer cells through biochemical and holographic microscopic analyses (Madácsi et al., 2013).
Antimicrobial Activity
Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and related heterocycles were synthesized and evaluated for their antimicrobial activity. These compounds showed promising activities against various pathogenic strains of bacteria and fungi, indicating their potential in addressing microbial resistance issues (Zaki et al., 2019).
Drug Metabolism and Pharmacokinetics
The compound's structure is reminiscent of agents studied for drug metabolism and pharmacokinetic profiles in the context of novel therapeutic treatments. For instance, studies on compounds like YM758, a novel If channel inhibitor, investigated human metabolites, suggesting insights into the transporter-mediated renal and hepatic excretion of these metabolites. This research could offer foundational knowledge for the development of new drugs with improved efficacy and safety profiles (Umehara et al., 2009).
Synthesis and Structural Analysis
The compound also bears resemblance to structures involved in the synthesis and structural analysis of isoquinolinedione derivatives. Studies exploring the crystal structure of these compounds provide valuable insights into their potential pharmaceutical applications, underlining the significance of structural analysis in drug design (Fun et al., 2010).
Potential for Boron Neutron Capture Therapy (BNCT)
The exploration of tetrahydroisoquinolines substituted with o-carborane for BNCT against cancer highlights another research avenue. These compounds, designed to accumulate in melanoma cells with low cytotoxicity, offer a promising route for cancer treatment, suggesting that similar structures could be valuable in developing BNCT agents (Lee et al., 2006).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-18-6-5-7-22(19(18)2)30-12-14-31(15-13-30)25-26(28-11-10-27-25)35-17-24(32)29-21-9-8-20(33-3)16-23(21)34-4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLSYYUGPUWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
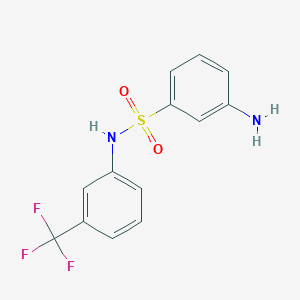
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
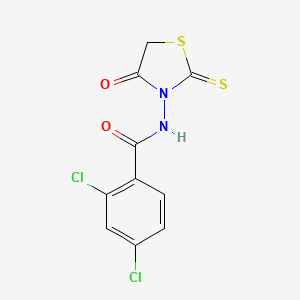
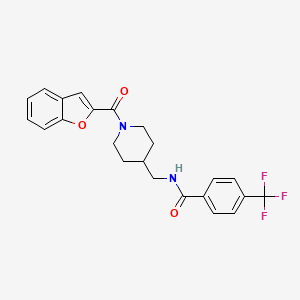
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
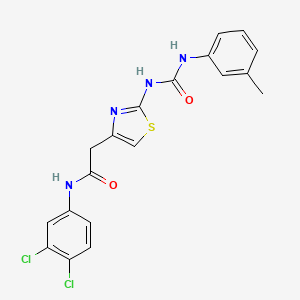
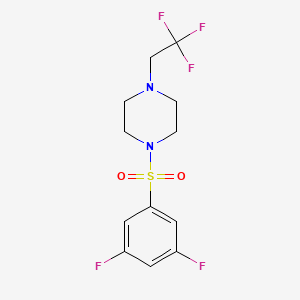
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)